molecular formula C11H12FNO4 B13597898 3-(5-Fluoro-2-nitrophenyl)-2,2-dimethylpropanoic acid

3-(5-Fluoro-2-nitrophenyl)-2,2-dimethylpropanoic acid

Cat. No.: B13597898
M. Wt: 241.22 g/mol
InChI Key: DVWNAKQZOJILEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Fluoro-2-nitrophenyl)-2,2-dimethylpropanoic acid is an organic compound that features a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a dimethylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-nitrophenyl)-2,2-dimethylpropanoic acid typically involves the nitration of a fluorinated aromatic compound followed by the introduction of the dimethylpropanoic acid group. One common method starts with 2,4-difluoronitrobenzene as the raw material. Under the conditions of an aprotic polar solvent and an inorganic base, a condensation reaction is carried out with dimethyl malonate. This intermediate is then subjected to further reactions to introduce the dimethylpropanoic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to optimize reaction conditions and improve yield. These methods often employ micro packed-bed reactors filled with suitable catalysts to achieve high conversion rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-nitrophenyl)-2,2-dimethylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used to substitute the fluorine atom.

Major Products Formed

    Oxidation: The major product is typically an amine derivative of the original compound.

    Reduction: The major product is an amine derivative.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

3-(5-Fluoro-2-nitrophenyl)-2,2-dimethylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-nitrophenyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The fluorine and nitro groups play a crucial role in its reactivity and binding affinity to these targets. The compound can inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Fluoro-2-nitrophenyl)-2,2-dimethylpropanoic acid is unique due to the presence of both the fluorine and nitro groups on the phenyl ring, combined with the bulky dimethylpropanoic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H12FNO4

Molecular Weight

241.22 g/mol

IUPAC Name

3-(5-fluoro-2-nitrophenyl)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C11H12FNO4/c1-11(2,10(14)15)6-7-5-8(12)3-4-9(7)13(16)17/h3-5H,6H2,1-2H3,(H,14,15)

InChI Key

DVWNAKQZOJILEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=CC(=C1)F)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.